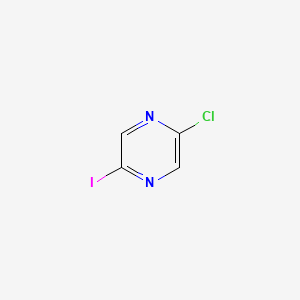

2-Chloro-5-iodopyrazine

描述

Significance of Halogenated Pyrazines as Versatile Synthetic Precursors

Pyrazines are a class of aromatic six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. rsc.orgontosight.ai The pyrazine (B50134) scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. rsc.orgmdpi.com The introduction of halogen atoms onto the pyrazine ring dramatically enhances their utility as synthetic precursors. rsc.org

Halogenated pyrazines are highly sought-after intermediates in organic synthesis for several reasons:

Enhanced Reactivity : The presence of electron-withdrawing halogen atoms activates the pyrazine ring, making it more susceptible to nucleophilic substitution reactions. ontosight.aiinnospk.com

Site-Selectivity : Dihalogenated pyrazines, especially those with different halogens like 2-Chloro-5-iodopyrazine, allow for selective functionalization at specific positions due to the differential reactivity of the carbon-halogen bonds.

Cross-Coupling Reactions : The halogen substituents serve as handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgmdpi.com These reactions are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and intricate molecules. rsc.org

The versatility of halogenated pyrazines has led to their application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like photovoltaic devices and catalysts. rsc.orgchemimpex.com

Historical Context and Evolution of Research on Halogenated Azines

The study of azines, which are six-membered aromatic rings containing one or more nitrogen atoms, has a rich history. researchgate.netrsc.org Initially, research focused on their fundamental properties and synthesis. The traditional method for preparing simple azines involves the condensation of hydrazine (B178648) with aldehydes or ketones. researchgate.net Over time, the focus shifted towards creating more complex and functionalized azine derivatives to meet the growing demands of various chemical industries. researchgate.net

The introduction of halogens to the azine core was a significant step forward, unlocking new synthetic possibilities. rsc.org Early research into halogenated azines explored their basic reactivity. More recent advancements in synthetic methodology, particularly the development of transition metal-catalyzed cross-coupling reactions in the late 20th century, have revolutionized the use of halogenated azines. rsc.org These powerful techniques have made previously challenging molecular constructions routine, allowing chemists to selectively modify halogenated azines with a high degree of precision and efficiency. nih.gov This evolution has positioned halogenated azines, including this compound, as indispensable tools in modern organic synthesis.

Overview of Key Research Directions for this compound

Current research involving this compound is primarily focused on leveraging its unique structure for the synthesis of more complex, high-value compounds. Key research directions include:

Pharmaceutical Synthesis : A major application of this compound is as an intermediate in the synthesis of biologically active molecules. cymitquimica.com Its structure is a valuable scaffold for developing new therapeutic agents. Research is ongoing to incorporate this moiety into novel compounds for evaluation in various disease areas.

Agrochemical Development : Similar to its role in pharmaceuticals, this compound can serve as a building block for new pesticides and herbicides. The pyrazine ring is a common feature in agrochemicals, and the specific halogenation pattern of this compound offers a route to novel active ingredients.

Materials Science : Functionalized pyrazines are being investigated for their potential in creating advanced materials. rsc.org Research in this area may involve using this compound to synthesize novel ligands for catalysts or components for electronic devices.

Methodology Development : The distinct reactivity of the two halogen atoms in this compound makes it an excellent substrate for developing and optimizing new synthetic methods. This includes exploring its utility in various cross-coupling reactions and investigating the regioselectivity of its transformations.

Rationale for Investigating the Unique Reactivity and Synthetic Utility of this compound

The primary rationale for investigating this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive and susceptible to cleavage in transition metal-catalyzed reactions than the carbon-chlorine bond. This difference allows for selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled, regioselective synthesis of polysubstituted pyrazines, which would be difficult to achieve otherwise.

The unique electronic properties imparted by the two different halogens on the pyrazine ring also contribute to its distinct reactivity profile. This makes this compound a valuable tool for medicinal chemists and materials scientists to create novel molecules with potentially enhanced biological activity or material properties. cymitquimica.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1057216-55-3 |

| Molecular Formula | C4H2ClIN2 |

| Molecular Weight | 240.43 g/mol |

| Physical Form | Solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

Data sourced from multiple chemical suppliers. sigmaaldrich.comaccelachem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-8-4(6)2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYRHYFUTYYEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671916 | |

| Record name | 2-Chloro-5-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057216-55-3 | |

| Record name | 2-Chloro-5-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Iodopyrazine and Its Precursors

De Novo Synthesis Strategies for the Pyrazine (B50134) Core Incorporating Halogen Substituents

More contemporary de novo approaches, such as those involving multicomponent reactions or ring-closing metathesis, have been developed for the synthesis of highly substituted pyridines and could, in principle, be adapted for pyrazines. acs.org For instance, a three-component coupling sequence has been described for the regiospecific synthesis of substituted pyridines. researchgate.net However, the direct and regioselective incorporation of both a chlorine and an iodine atom at specific positions on the pyrazine ring during a de novo synthesis remains a significant synthetic challenge. Therefore, the more prevalent and practical approach involves the introduction of halogen atoms onto a pre-existing pyrazine scaffold.

Introduction of Halogen Atoms onto Pyrazine Scaffolds

The functionalization of the pyrazine ring through the sequential introduction of halogen atoms is the most common and versatile strategy for the synthesis of 2-chloro-5-iodopyrazine. This approach relies on the careful control of regioselectivity during the halogenation steps.

Regioselective Iodination Methods for Pyrazine Derivatives

The introduction of an iodine atom onto the pyrazine ring can be achieved through electrophilic iodination. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring. For the synthesis of this compound, a common precursor is 2-aminopyrazine (B29847). The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 5-position.

Several methods have been reported for the iodination of 2-aminopyrazine to yield 2-amino-5-iodopyrazine (B1286676). One effective method involves the use of N-iodosuccinimide (NIS) in an organic solvent like methanol (B129727) or ethyl acetate. sigmaaldrich.com This method offers good yields and high purity after chromatographic purification. sigmaaldrich.com A greener alternative utilizes elemental iodine in the presence of hydrogen peroxide in an aqueous medium. sigmaaldrich.comsigmaaldrich.com This approach is scalable and avoids the use of organic solvents, although it requires careful temperature control. sigmaaldrich.comsigmaaldrich.com An older method using an aqueous solution of iodine and potassium iodide has also been described, but it is generally less efficient for modern synthetic applications. sigmaaldrich.com

Table 1: Comparative Analysis of Iodination Methods for 2-Aminopyrazine

| Method | Iodine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| NIS Iodination | N-Iodosuccinimide (NIS) | Methanol/Ethanol/EtOAc | 60 | 12-15 | 52-65 | >98 | Mild conditions, high purity | Moderate yield, requires chromatography |

| Iodine + H₂O₂ in Water | Iodine + H₂O₂ | Water | 80-90 | 2-7 | Not specified | High | Environmentally friendly, scalable | Requires careful temperature control |

| Iodine + KI (alkaline workup) | Iodine + KI | Water + ether extraction | Ambient to reflux | Extended | Not specified | Moderate | Simple reagents | Laborious, multiple purification steps |

Data sourced from a comparative analysis of preparation methods. sigmaaldrich.com

Chlorination Techniques for Substituted Pyrazines

The introduction of a chlorine atom onto the pyrazine ring can be accomplished through various chlorination methods. Direct chlorination of pyrazine itself often leads to a mixture of mono-, di-, tri-, and tetrachlorinated products. However, the use of specific reagents and conditions can favor the formation of monochlorinated pyrazines.

For the synthesis of precursors, the chlorination of hydroxypyrazines using phosphorus oxychloride (POCl₃) is a widely used method. sigmaaldrich.com This reaction can be performed under solvent-free conditions at high temperatures. The use of a base like pyridine (B92270) can facilitate the reaction.

Synthesis of this compound via Sequential Halogenation and Functionalization

The most established route to this compound involves a two-step sequence starting from 2-aminopyrazine. The first step is the regioselective iodination of 2-aminopyrazine to form 2-amino-5-iodopyrazine, as detailed in section 2.2.1.

The second step is the conversion of the amino group of 2-amino-5-iodopyrazine into a chloro group via a Sandmeyer reaction. lookchem.comnih.govresearchgate.net The Sandmeyer reaction is a well-known transformation that converts an aryl diazonium salt, formed from an aniline (B41778) derivative, into an aryl halide using a copper(I) halide catalyst. lookchem.comnih.gov In this case, 2-amino-5-iodopyrazine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) to generate the corresponding diazonium salt. Subsequent treatment with copper(I) chloride (CuCl) affords the desired this compound. This sequence has been successfully applied to the synthesis of the analogous 2-chloro-5-iodopyridine (B1352245) from 2-amino-5-iodopyridine. beilstein-journals.orgchemicalbook.com

Advanced Synthetic Approaches to Orthogonally Functionalized Pyrazines from this compound

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, which allows for selective, or orthogonal, functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables the selective substitution of the iodine atom while leaving the chlorine atom intact for subsequent transformations.

Several palladium-catalyzed cross-coupling reactions have been shown to proceed with high selectivity at the iodo-position of the analogous 2-chloro-5-iodopyridine, providing a strong basis for the expected reactivity of this compound.

Suzuki-Miyaura Coupling: The selective coupling of arylboronic acids at the 5-position of 2-chloro-5-iodopyridine has been demonstrated, yielding 2-chloro-5-arylpyridines. sigmaaldrich.comchemicalbook.com This reaction is a powerful tool for the formation of carbon-carbon bonds. The synthesis of 2-chloropyrimidine-5-boronic acid from 5-bromo-2-chloropyrimidine (B32469) has also been reported, showcasing the utility of halogenated heterocycles in preparing boronic acid derivatives for further coupling reactions. chemicalbook.com

Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with 2-chloro-5-iodopyridine occurs selectively at the iodine-bearing carbon, producing 2-chloro-5-alkynylpyridines. beilstein-journals.orgresearchgate.netorganic-chemistry.org This reaction provides a route to pyrazines bearing alkyne functionalities, which are versatile handles for further chemical modifications.

Buchwald-Hartwig Amination: The palladium-catalyzed amination of 2-chloro-5-iodopyridine with various amines has been shown to be highly regioselective for the 5-position. orgsyn.orgorgsyn.orgwikipedia.org This reaction is a key method for the formation of carbon-nitrogen bonds and provides access to a wide range of amino-substituted pyrazines. The use of a weak base like cesium carbonate is crucial for the compatibility with base-sensitive functional groups. orgsyn.orgorgsyn.org

Table 2: Orthogonal Cross-Coupling Reactions on 2-Chloro-5-iodopyridine

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / BINAP | 2-Chloro-5-arylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Chloro-5-alkynylpyridine |

| Buchwald-Hartwig Amination | Amine | Pd(OAc)₂ / BINAP | 2-Chloro-5-aminopyridine |

Data based on analogous reactions with 2-chloro-5-iodopyridine. sigmaaldrich.comchemicalbook.combeilstein-journals.orgresearchgate.netorganic-chemistry.orgorgsyn.orgorgsyn.orgwikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, several strategies can be employed to make the process more sustainable.

One key aspect is the use of greener solvents. As mentioned in section 2.2.1, the iodination of 2-aminopyrazine can be performed in water using hydrogen peroxide as a clean oxidant, thus avoiding the use of volatile organic solvents. sigmaaldrich.com

Another green approach is the development of one-pot syntheses, which reduce the number of work-up and purification steps, thereby minimizing waste generation. mobt3ath.comresearchgate.net While a one-pot synthesis for this compound is not explicitly reported, the sequential nature of the synthesis lends itself to the development of such a process.

The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and often improving yields. rasayanjournal.co.in Furthermore, exploring the use of non-toxic and readily available catalysts is an ongoing area of research in green chemistry. Minisci-type reactions, which can be performed under greener conditions, offer a potential route for the functionalization of pyrazines. mobt3ath.comresearchgate.net

Reactivity and Mechanistic Investigations of 2 Chloro 5 Iodopyrazine

Nucleophilic Substitution Reactions of 2-Chloro-5-iodopyrazine

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this compound, two positions are available for substitution, and the outcome of the reaction is governed by a combination of electronic activation and the nature of the leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility.

The chlorine atom at the C-2 position is directly adjacent to one ring nitrogen and para to the other. This positioning makes the C-2 carbon highly electron-deficient and thus a prime target for nucleophilic attack. The strong electron-withdrawing effect of the two nitrogen atoms provides significant stabilization for the negative charge that develops in the Meisenheimer intermediate formed upon nucleophilic attack at this position. Consequently, nucleophilic substitution at the C-2 position is electronically favored. Reactions with hard nucleophiles, such as alkoxides or primary and secondary amines, under controlled conditions are expected to favor substitution of the chlorine atom, despite chloride being a less effective leaving group than iodide.

While the C-5 position is less electronically activated than the C-2 position, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond. Iodide is an excellent leaving group, a factor that can dominate the reaction's regioselectivity under certain conditions. Reactions where the breaking of the carbon-halogen bond is a critical component of the rate-determining step, or reactions involving softer nucleophiles, may exhibit a preference for substitution at the C-5 position. However, due to the strong electronic activation at C-2, achieving selective substitution at the iodo position via an SNAr pathway is often challenging and less common compared to substitution at the chloro position.

The reaction of this compound with a nucleophile presents a classic case of competitive pathways, where regiochemical control is crucial for synthetic applications. The selection of the reaction site—either C-2 (chloro) or C-5 (iodo)—can be influenced by several factors. The nature of the nucleophile (hard vs. soft), the reaction temperature, and the solvent can all be manipulated to favor one pathway over the other. For instance, lower temperatures and hard nucleophiles typically favor attack at the most electron-deficient site (C-2), whereas higher temperatures might provide the necessary energy to overcome the higher activation barrier for C-Cl bond cleavage after initial attack or favor the pathway involving the better leaving group.

Table 1: Factors Influencing Regiochemical Control in Nucleophilic Substitution of this compound

| Factor | Condition | Expected Major Product | Rationale |

|---|---|---|---|

| Nucleophile | Hard Nucleophiles (e.g., RO⁻, R₂NH) | 2-substituted-5-iodopyrazine | Attack is favored at the most electrophilic carbon (C-2). |

| Soft Nucleophiles (e.g., RS⁻) | 5-substituted-2-chloropyrazine | Softer nucleophiles may favor the displacement of the better leaving group (iodide). | |

| Temperature | Low Temperature | 2-substituted-5-iodopyrazine | The reaction is under kinetic control, favoring the pathway with the lower activation energy (attack at C-2). |

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates with multiple halogen atoms like this compound, these reactions can be performed with high regioselectivity.

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond. yonedalabs.com The reactivity of aryl halides in this step follows the order I > Br > Cl, which is inversely related to the bond dissociation energy of the carbon-halogen bond. tcichemicals.com This reactivity trend allows for highly selective cross-coupling at the iodo position of this compound, leaving the chloro group intact for potential subsequent transformations. This chemoselectivity makes this compound a valuable substrate for sequential functionalization.

Popular palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all expected to proceed selectively at the C-5 position. libretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. tcichemicals.comwikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine. wikipedia.orglibretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalytic Conditions | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | 2-Chloro-5-arylpyrazine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-60 °C | 2-Chloro-5-(alkynyl)pyrazine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 2-Chloro-5-(amino)pyrazine |

Nickel-Catalyzed Cross-Coupling Reactions, including Asymmetric Reductive Cross-Couplings

Nickel catalysis has emerged as a powerful alternative and complement to palladium-catalyzed reactions, often enabling unique reactivity. squarespace.com Nickel catalysts can be particularly effective for the activation of less reactive C-Cl bonds. In the case of this compound, after initial functionalization at the iodo-position, nickel catalysts can be employed for subsequent cross-coupling at the chloro-position.

Furthermore, nickel has been instrumental in the development of asymmetric reductive cross-coupling reactions. nsf.govacs.org These reactions couple two different electrophiles, such as an aryl iodide and an α-chloro ester, in the presence of a stoichiometric reductant and a chiral nickel catalyst to generate enantioenriched products. nsf.govrsc.org This methodology could be applied to this compound to introduce chiral centers onto the pyrazine core.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated)

Copper-mediated coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols. Copper(I) catalysts can be used for the coupling of this compound with various nucleophiles, including thiols, alcohols, and amines. nih.govrsc.orgrsc.org For instance, copper(I)-thiophene-2-carboxylate (CuTC) has been shown to be an effective catalyst for the coupling of aryl iodides with aryl thiols. nih.gov

Chemoselectivity and Regioselectivity in Dual Halogen Cross-Couplings of this compound

The chemoselectivity observed in the cross-coupling reactions of this compound is a direct consequence of the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more reactive towards oxidative addition with low-valent transition metal catalysts (e.g., Pd(0), Ni(0)) than the C-Cl bond. This difference in reactivity allows for a sequential and site-selective functionalization of the pyrazine ring.

The general order of reactivity for aryl halides in oxidative addition is I > Br > OTf > Cl. This trend is well-established and allows for the predictable, stepwise elaboration of di- and polyhalogenated heterocycles. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively target the C-I bond while leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a powerful tool in the synthesis of complex, unsymmetrically substituted pyrazine derivatives. For example, a Suzuki-Miyaura coupling can be performed at the iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position, leading to a 2-amino-5-arylpyrazine derivative.

C-H Activation and Functionalization of this compound

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to creating complex molecules. semanticscholar.orgberkeley.edu For heteroaromatic compounds like this compound, these strategies can be broadly categorized as directed or undirected.

In directed C-H activation, a functional group within the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, typically in the ortho position. researchgate.netdmaiti.com For this compound, the Lewis basic nitrogen atoms of the pyrazine ring can serve as intrinsic directing groups. researchgate.netnih.gov This chelation-assisted approach can facilitate the formation of a metallacyclic intermediate, which is a key step in many transition-metal-catalyzed C-H functionalization reactions. snnu.edu.cn

The process typically involves the coordination of a pyrazine nitrogen to a metal center (e.g., Palladium, Rhodium, Manganese), which then enables the cleavage of a proximal C-H bond (at the C3 or C6 position). While this is a well-established principle for azine-containing heterocycles, the application to this compound must contend with the high reactivity of the C-I and C-Cl bonds, which often represent more favorable sites for reactions like cross-coupling. Research on related thieno-pyrazines has demonstrated successful palladium-catalyzed C-H activation, highlighting the potential for such transformations on the pyrazine core. mdpi.com The main challenge remains controlling the regioselectivity when multiple C-H bonds of similar reactivity are present. mdpi.com

Table 1: General Parameters in Directed C-H Activation of Azines

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Catalyst | Typically late transition metals (Pd, Rh, Ru, Mn). researchgate.net | Palladium(II) acetate is a common choice. |

| Directing Group | Lewis basic heteroatom or functional group. researchgate.net | The pyrazine nitrogen atoms serve as endogenous directing groups. nih.gov |

| Regioselectivity | Usually ortho to the directing group. dmaiti.com | Functionalization would be predicted at C3 and/or C6 positions. |

| Competing Reactions | Oxidative addition at C-Halogen bonds. | The highly reactive C-I bond is a major competing site. |

Undirected C-H functionalization occurs without the assistance of a coordinating group and is generally more challenging to achieve with high selectivity. nih.govresearchgate.net These reactions often rely on the intrinsic electronic or steric properties of the substrate. nih.gov For electron-deficient heteroarenes like pyrazine, methods such as catalytic borylation or direct arylation with aryl halides are the most common undirected functionalization strategies. nih.gov

However, applying these methods to this compound is complicated by the presence of the two halogen substituents. The carbon-iodine bond is significantly more reactive towards catalysts used in these transformations (e.g., palladium complexes) than the C-H bonds of the pyrazine ring. Therefore, reactions intended to functionalize a C-H bond would likely result in cross-coupling at the C-I position instead. Achieving undirected C-H functionalization would require a catalytic system that can selectively cleave a pyrazine C-H bond in the presence of the more labile C-I and C-Cl bonds, a significant challenge in synthetic chemistry. semanticscholar.orgnih.gov

Radical Pathways and Photoinduced Transformations of this compound

Radical reactions proceed through intermediates with unpaired electrons and typically involve three key steps: initiation, propagation, and termination. youtube.comyoutube.com For this compound, radical pathways can be initiated by heat or, more commonly, by photochemical activation. youtube.com

Aryl halides are known to undergo photodissociation upon UV irradiation. nih.gov The carbon-iodine bond is the weakest bond in the this compound molecule and is therefore the most likely site for homolytic cleavage under photoinduced conditions. This would generate a pyrazinyl radical and an iodine radical, initiating a radical chain reaction. nih.gov

Plausible Photoinduced Radical Pathway:

Initiation: Irradiation with light cleaves the C-I bond to form a 2-chloro-pyrazin-5-yl radical and an iodine radical.

Propagation: The pyrazinyl radical can then participate in subsequent reactions, such as abstracting a hydrogen atom from a solvent or another reagent, or adding to an alkene. youtube.comlibretexts.org

Termination: The reaction ceases when two radical species combine. youtube.com

Recent advances in photoredox catalysis using visible light have enabled the activation of halopyridines for addition reactions to alkenes. nih.gov A similar strategy could potentially be applied to this compound, where single-electron transfer from an excited photocatalyst could lead to the formation of a radical anion, which then expels an iodide ion to generate the 2-chloro-pyrazin-5-yl radical. This radical could then be trapped by various partners. The redox-active nature of related pyridinium salts also allows them to serve as radical precursors under mild, light-induced conditions. rsc.org

Computational Mechanistic Studies of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for elucidating the complex mechanisms of organometallic reactions and predicting molecular reactivity. iciq.orgsemanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation and are highly relevant for dihalogenated substrates like this compound. nih.govnih.govmdpi.com These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

For this compound, a key question is the site-selectivity of the initial oxidative addition step. It is well-established, both experimentally and computationally, that the reactivity of carbon-halogen bonds in this step follows the order C-I > C-Br > C-Cl. rsc.org A transition state analysis using DFT would model the energy barriers for the oxidative addition of a Palladium(0) catalyst to the C-I bond versus the C-Cl bond.

The calculations would invariably show a significantly lower activation energy (ΔG‡) for the cleavage of the C-I bond compared to the C-Cl bond. This difference in energy barriers rationalizes the high selectivity observed in Suzuki and other cross-coupling reactions, where functionalization occurs exclusively at the 5-position (iodine) while leaving the 2-position (chlorine) intact for potential subsequent transformations. rsc.orgrsc.org

Table 2: Illustrative Calculated Energy Barriers for Oxidative Addition

| Reaction Step | Substrate Position | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Oxidative Addition | C5-Iodine | Low | Favorable, fast reaction |

| Oxidative Addition | C2-Chlorine | High | Unfavorable, slow reaction |

Note: The energy values are illustrative to demonstrate the expected trend from a DFT calculation.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for halogenated pyrazines. The reactivity in SNAr is governed by the electron-deficient nature of the aromatic ring and the ability of the leaving group to depart. DFT calculations can predict the most likely site for nucleophilic attack by analyzing the molecule's electronic structure. researchtrends.net

Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) and Molecular Electrostatic Potential (MEP) are particularly insightful. researchtrends.netresearchgate.net For 2-chloropyrazine, DFT studies have shown that the LUMO allows for nucleophilic substitution reactions. researchtrends.net In this compound, the two nitrogen atoms strongly withdraw electron density, making the carbon atoms of the ring electrophilic. An MEP map would visualize the electron-deficient regions (typically colored blue), indicating the most probable sites for a nucleophile to attack.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Iodopyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By applying methods like B3LYP with appropriate basis sets, the equilibrium geometry of 2-chloro-5-iodopyrazine can be optimized to its lowest energy state. Such calculations provide a wealth of information about its electronic properties.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For similar pyrazine (B50134) derivatives, DFT calculations have been instrumental in determining these frontier orbitals and explaining charge transfer within the molecule. science.govmdpi.com

Illustrative Data from DFT Calculations for a Halogenated Pyrazine Derivative Note: The following table provides example values typical for this class of compounds as specific experimental or calculated data for this compound is not readily available in the cited literature. These values are for illustrative purposes to demonstrate the output of DFT calculations.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

Prediction of Reactivity Descriptors and Active Sites in this compound

DFT calculations are also employed to compute various global and local reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.net Global descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. researchgate.net For instance, a soft molecule (low hardness) with a high electrophilicity index is generally more reactive. Studies on related halogenated compounds show that halogen substitution can significantly influence these reactivity parameters. chemrxiv.org

To identify specific reactive sites within the this compound molecule, local reactivity descriptors like Fukui functions are used. harbinengineeringjournal.comharbinengineeringjournal.com The Fukui function (f(r)) indicates the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de

f+(r) predicts the most likely site for a nucleophilic attack (where an electron is accepted).

f-(r) predicts the most likely site for an electrophilic attack (where an electron is donated).

f0(r) predicts the most likely site for a radical attack.

For this compound, these calculations would likely identify the nitrogen atoms as potential sites for nucleophilic attack due to their electronegativity, while the carbon atoms, particularly those influenced by the electron-withdrawing halogen substituents, would also be key reactive centers. harbinengineeringjournal.comharbinengineeringjournal.com Analysis of the MEP map complements this by visually showing the electron-rich nitrogen atoms and the regions affected by the chloro and iodo groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are valuable for understanding its behavior in different environments (e.g., in a solvent or near a biological target) and its intermolecular interactions. nih.gov

While the pyrazine ring itself is planar and has limited conformational freedom, MD simulations can explore the rotational dynamics and orientations the molecule adopts in solution. rsc.org The primary application of MD for this molecule is in studying its non-covalent interactions with its surroundings. A simulation can model how this compound interacts with solvent molecules or enters the binding pocket of a protein. nih.govacs.org

These simulations can reveal key intermolecular forces, such as:

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. nih.govacs.org

Halogen Bonds: The iodine and chlorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophile. MD simulations have been specifically developed to model these important interactions. nih.gov

π-π Stacking: The aromatic pyrazine ring can engage in stacking interactions with other aromatic systems. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new chemical compounds based on their molecular structure. semanticscholar.org These models are particularly useful for designing novel derivatives of a lead compound like this compound.

The development of a QSAR/QSPR model for derivatives of this compound would involve several steps:

Dataset Creation: A series of this compound derivatives with known experimental activities (e.g., antiproliferative activity) or properties (e.g., odor threshold) is compiled. ijournalse.orgnih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can be derived from DFT calculations (electronic descriptors like HOMO/LUMO energies, dipole moment), or from the molecular graph (topological and constitutional descriptors). semanticscholar.orgresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed activity or property. semanticscholar.orgnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. semanticscholar.orgijournalse.org

Studies on pyrazine derivatives have successfully used QSAR/QSPR to model properties like odor thresholds and antiproliferative activity. semanticscholar.orgijournalse.orgnih.gov These studies have identified key descriptors such as molar volume, hydration energy, polarizability, and electronic parameters that influence the compounds' behavior. semanticscholar.org Such a model for this compound derivatives could guide the synthesis of new compounds with enhanced desired properties.

Common Descriptors Used in QSAR/QSPR Studies of Pyrazine Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, NBO Charges | Describes electronic structure and charge distribution. semanticscholar.orgnih.gov |

| Steric/Geometrical | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule. semanticscholar.org |

| Thermodynamic | Hydration Energy, Heat of Formation | Describes stability and interaction with solvents. semanticscholar.orgnih.gov |

| Lipophilic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule. semanticscholar.org |

Applications of 2 Chloro 5 Iodopyrazine in Advanced Organic Synthesis

2-Chloro-5-iodopyrazine as a Privileged Scaffold for Heterocyclic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable template in drug discovery. nih.govresearchgate.net The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is considered one such scaffold due to its presence in numerous natural products and synthetic molecules with a wide range of biological activities. mdpi.commdpi.com this compound serves as an excellent starting point for elaborating this privileged structure into more complex heterocyclic systems.

The distinct reactivity of the chloro and iodo groups on the pyrazine ring allows for sequential and site-selective functionalization. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This reactivity difference enables chemists to first introduce a substituent at the 5-position via reactions like Suzuki, Stille, or Sonogashira couplings, while leaving the chlorine atom at the 2-position untouched for subsequent transformations. This second halogen can then be targeted under more forcing conditions or with different types of reactions, such as nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction. This stepwise approach provides a powerful strategy for the controlled synthesis of polysubstituted pyrazines, which can then be incorporated into larger, more complex heterocyclic frameworks. For instance, the pyrazine core can be fused with other rings to create bicyclic and polycyclic systems, such as imidazopyrazines and quinoxaline (B1680401) derivatives, which are prevalent in medicinal chemistry. rsc.org

Construction of Complex Polycyclic and Macrocyclic Architectures Utilizing this compound

The strategic functionalization of this compound provides a pathway to linear precursors that can be subsequently cyclized to form complex polycyclic and macrocyclic structures. nih.govresearchgate.net These large-ring systems are of great interest in supramolecular chemistry and drug discovery due to their ability to adopt well-defined three-dimensional shapes and bind to challenging biological targets like proteins and nucleic acids. nih.govgoogle.com

The synthesis of these architectures often involves a multi-step sequence where this compound is first elaborated through a series of cross-coupling and substitution reactions to append long flexible or rigid chains. For example, a Sonogashira coupling at the iodine position followed by a nucleophilic substitution at the chlorine position can install two distinct arms onto the pyrazine core. These arms can be designed to contain terminal reactive groups, such as alkynes, alkenes, or halides.

Once the linear precursor is assembled, the final ring-closing step can be accomplished through various macrocyclization strategies. acs.org Reactions such as ring-closing metathesis (RCM) between two terminal alkenes, intramolecular Heck reactions, or further palladium-catalyzed cross-coupling reactions are commonly employed to form the large ring. acs.orgmdpi.com The pyrazine unit within the macrocycle can influence its conformational properties and serve as a site for further modification.

Synthesis of Biaryl and Heterobiaryl Compounds Incorporating the Pyrazine Moiety

The synthesis of biaryl and heterobiaryl compounds is a cornerstone of modern organic chemistry, as these motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.comorganic-chemistry.orgrsc.org this compound is an ideal substrate for these transformations due to its two distinct halogen atoms, which can be selectively targeted in palladium-catalyzed cross-coupling reactions. wikipedia.org

The greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition to a Pd(0) catalyst is the key to this selectivity. orgsyn.org This allows for a Suzuki, Stille, or Negishi coupling to be performed selectively at the 5-position, coupling the pyrazine ring with another aryl or heteroaryl boronic acid, organostannane, or organozinc reagent, respectively. rsc.orgsemanticscholar.orgresearchgate.net The resulting 2-chloro-5-arylpyrazine is itself a valuable intermediate that can undergo a second cross-coupling reaction at the chloro position to generate a non-symmetrical biaryl or heterobiaryl pyrazine. mdpi.com

This sequential cross-coupling strategy offers a high degree of control and flexibility in the synthesis of complex, unsymmetrically substituted pyrazine derivatives. For instance, a Suzuki coupling can be used in the first step to introduce an aryl group, followed by a Buchwald-Hartwig amination at the chlorine position to install a nitrogen-based substituent, further expanding the accessible chemical space. acs.org

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-chloropyrazine | Good to Excellent | rsc.org |

| Suzuki Coupling | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ | 5-(2-Aminopyrimidin-5-yl)-2-iodopyrazine | 72% (from iodopyrazine) | rsc.org |

| Negishi Coupling | (2-Pyridyl)zinc chloride | Pd(PPh₃)₄ | 2-Chloro-5-(2-pyridyl)pyrimidine | 60-70% (from 2-chloro-5-iodopyrimidine) | chemicalbook.com |

| Buchwald-Hartwig Amination | Ethyl 4-aminobenzoate | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Not specified | orgsyn.org |

Development of Novel Organic Reagents and Catalysts Based on this compound

While primarily used as a structural building block, the pyrazine framework inherent in this compound also holds potential for the development of novel organic reagents and catalysts. The two nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to metal centers, making them attractive candidates for incorporation into ligand scaffolds for transition metal catalysis.

By functionalizing the 2- and 5-positions of the pyrazine ring with phosphine, amine, or N-heterocyclic carbene (NHC) moieties, new bidentate or polydentate ligands can be synthesized. The electronic properties of the pyrazine ring—being electron-deficient—can significantly influence the properties of the resulting metal complex, potentially leading to novel reactivity or selectivity in catalytic transformations. For example, a ligand incorporating the this compound core could be designed where the substituents modulate the steric and electronic environment around a metal center, thereby fine-tuning its catalytic activity. While this remains a less explored application compared to its use as a synthetic intermediate, the potential for creating new, electronically-tuned ligands and reagents from this versatile platform is significant.

Asymmetric Synthesis Leveraging the Chirality of this compound Derivatives

This compound itself is an achiral molecule. However, it can serve as a starting material for asymmetric syntheses by reacting it with chiral, non-racemic reagents to generate chiral derivatives. mdpi.com The chirality is introduced by attaching a chiral auxiliary or substituent to the pyrazine core, typically through nucleophilic substitution of the chloride or a cross-coupling reaction.

For example, a chiral amine or alcohol can displace the chlorine atom at the 2-position to form a chiral pyrazine derivative. rsc.orgnih.gov This newly introduced stereocenter can then direct the stereochemical outcome of subsequent reactions at other positions on the pyrazine ring or on substituents attached to it. This substrate-controlled diastereoselective approach is a powerful strategy in asymmetric synthesis. nih.govrsc.org

Alternatively, a prochiral center can be established on a substituent attached to the pyrazine ring, followed by an asymmetric transformation to induce chirality. For instance, a ketone substituent could be asymmetrically reduced to a chiral alcohol using a chiral catalyst. The pyrazine ring, with its specific electronic and steric properties, can influence the efficiency and stereoselectivity of such reactions. These chiral pyrazine building blocks are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Applications of 2 Chloro 5 Iodopyrazine in Medicinal Chemistry Research

Design and Synthesis of Pharmaceutical Intermediates and Lead Compounds from 2-Chloro-5-iodopyrazine

This compound is a key building block in the design of novel pharmaceutical agents due to its inherent reactivity, which allows for controlled, stepwise derivatization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its utility. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. libretexts.org This allows for the initial introduction of diverse carbon-based substituents (aryl, heteroaryl, alkyl, alkynyl) at the C5 position while leaving the C2-chloro group intact for subsequent modifications.

Conversely, the chloro substituent at the C2 position is more amenable to nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org The electron-deficient nature of the pyrazine (B50134) ring facilitates attack by various nucleophiles like amines, alcohols, and thiols, enabling the introduction of a second set of functional groups. This sequential reactivity provides a robust platform for creating complex molecular architectures, making this compound an ideal starting material for generating libraries of compounds for high-throughput screening and the development of lead compounds.

Table 1: Synthesis of Pharmaceutical Intermediates from this compound

| Starting Material | Reaction Type | Reagent Example | Resulting Intermediate Core | Potential Application |

|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid | 2-Chloro-5-arylpyrazine | Scaffold for kinase inhibitors, receptor antagonists |

| This compound | Sonogashira Coupling | Terminal alkyne | 2-Chloro-5-alkynylpyrazine | Precursor for enzyme inhibitors and conjugated systems |

| 2-Chloro-5-arylpyrazine | Nucleophilic Aromatic Substitution (SNAr) | Primary or secondary amine | 2-Amino-5-arylpyrazine | Core for various CNS-active agents, anti-infectives |

| This compound | Buchwald-Hartwig Amination | Aniline (B41778) derivative | 2-Chloro-5-(arylamino)pyrazine | Intermediate for anti-cancer and anti-inflammatory agents |

Exploration of this compound Derivatives for Targeted Therapeutic Applications (e.g., Anti-Cancer, Anti-Inflammatory, Anti-Infective)

The pyrazine ring is a well-established pharmacophore present in numerous approved drugs. lifechemicals.com Derivatives synthesized from this compound are actively being explored for a range of therapeutic targets.

Anti-Cancer: The pyrazine scaffold is integral to many molecules targeting key pathways in oncology. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have shown significant anti-cancer activities. rsc.org The synthesis of such fused heterocyclic systems can be initiated from precursors like 2-aminopyrazines, which are readily accessible from this compound via SNAr. Furthermore, pyrazoline derivatives, which can be conceptually linked back to pyrazine precursors, have been investigated as potent antiproliferative agents against various cancer cell lines, including hepatocellular carcinoma. biointerfaceresearch.com The ability to introduce diverse aryl groups via Suzuki coupling of this compound allows for the synthesis of analogs that can act as kinase inhibitors, a major class of anti-cancer drugs. nih.gov

Anti-Inflammatory: Pyrazine and related heterocyclic derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). mdpi.com For example, new series of pyrazole-substituted benzimidazoles have been synthesized and evaluated for anti-inflammatory activity. researchgate.net The synthetic strategies used to create these complex heterocycles often rely on halogenated building blocks where selective functionalization is key. The derivatization of this compound allows for the systematic exploration of substitutions that can enhance potency and selectivity for inflammatory targets like COX-2 or 5-lipoxygenase (5-LOX). nih.gov

Anti-Infective: The pyrazine ring is famously present in Pyrazinamide, a first-line medication for the treatment of tuberculosis. lifechemicals.com This highlights the potential of the pyrazine scaffold in developing new anti-infective agents. Medicinal chemistry programs continue to explore novel pyrazine derivatives to combat drug-resistant strains of bacteria and other pathogens. The versatility of this compound allows for the creation of new chemical entities that can be screened for activity against a wide range of infectious diseases.

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying the substituents at the C2 and C5 positions and observing the resulting changes in potency, selectivity, and pharmacokinetic properties.

A typical SAR exploration would involve:

Variation at the C5 Position: Using the C5-iodo group as a handle for cross-coupling reactions, a wide variety of aryl, heteroaryl, and alkyl groups can be introduced. SAR studies would then correlate the electronic properties (electron-donating vs. electron-withdrawing), size (steric bulk), and lipophilicity of these C5-substituents with biological activity. For example, in a series of kinase inhibitors, a specific substitution pattern on an appended phenyl ring might be found to be crucial for binding to the ATP pocket of the enzyme. nih.gov

Variation at the C2 Position: Following modification at C5, the C2-chloro group can be replaced with different nucleophiles. SAR studies would investigate how different amines, ethers, or thioethers at this position influence target engagement. The introduction of a hydrogen bond donor or acceptor at this position could significantly enhance binding affinity to a biological target. acs.org

Core Modifications: While focusing on the 2,5-disubstituted pyrazine core, SAR can also explore the impact of the pyrazine nitrogens themselves. Their position and basicity are critical for molecular recognition and can influence properties like solubility and metabolic stability.

Table 2: Conceptual SAR Table for 2,5-Disubstituted Pyrazine Analogs

| Position | Modification Example | Potential Impact on Activity | Rationale |

|---|---|---|---|

| C5 | Introduction of a 4-fluorophenyl group (vs. phenyl) | May increase metabolic stability and/or binding affinity. | Fluorine can block sites of metabolism and participate in favorable electrostatic interactions. |

| C5 | Introduction of a bulky tert-butyl group | Could increase selectivity by sterically hindering binding to off-targets. | Probing the size and shape of the receptor's binding pocket. |

| C2 | Replacement of Chlorine with a primary amine (-NH2) | May introduce a key hydrogen bond donation site. | Enhancing interaction with polar residues (e.g., Asp, Glu, Ser) in the target protein. |

| C2 | Replacement of Chlorine with a morpholine (B109124) ring | Can improve aqueous solubility and pharmacokinetic properties. | Morpholine is a common motif used to enhance drug-like properties. chemicalbook.com |

Role in the Development of Agonists for Specific Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors for related compounds)

The pyrazine nucleus is a valuable scaffold for designing ligands that target specific G protein-coupled receptors (GPCRs) and ligand-gated ion channels. While direct examples using this compound are specific to proprietary drug discovery programs, the utility of related halopyridines and pyrazines in developing receptor agonists is well-documented, particularly for nicotinic acetylcholine receptors (nAChRs). nih.gov

nAChRs are important targets for treating neurological disorders. chemrxiv.org The pyrazine ring can act as a bioisostere for the pyridine (B92270) or phenyl rings found in many known nAChR ligands. This compound provides an ideal starting point for synthesizing novel pyrazine-based nAChR modulators. For instance, the iodine at the C5 position can be used in a Suzuki or similar cross-coupling reaction to attach a complex side chain, while the chlorine at C2 could be substituted with a group that mimics the cationic amine common to many nAChR agonists. nih.govchemrxiv.org Research on related structures has shown that subtle changes to the heterocyclic core and its substituents can dramatically alter the selectivity and activity profile, leading to agonists, partial agonists, or antagonists for different nAChR subtypes (e.g., α4β2 vs. α7). nih.govnih.gov

Strategies for Derivatization to Enhance Selectivity and Potency of Drug Candidates

Enhancing the selectivity and potency of a lead compound is a critical goal in drug development. This compound offers a toolbox of chemical strategies to achieve this through targeted derivatization.

Palladium-Catalyzed Cross-Coupling: This is the primary strategy for modifying the C5 position. The choice of coupling reaction (Suzuki, Heck, Sonogashira, Stille, Negishi) and the coupling partner allows for the introduction of virtually any desired substituent. This enables a broad exploration of the chemical space around the target's binding pocket to maximize potency. For example, the Suzuki-Miyaura coupling is widely used to connect aryl or heteroaryl boronic acids to the pyrazine core, a key step in building many biaryl-based drugs. libretexts.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): This reaction is used to modify the C2 position. The reactivity of the C-Cl bond can be modulated by the substituent installed at C5. By reacting the 2-chloro intermediate with a library of amines, alcohols, or thiols, chemists can introduce functionalities that fine-tune properties like hydrogen bonding capacity, polarity, and solubility, which are critical for both potency and selectivity. youtube.com

Sequential Functionalization: The true power of this compound lies in the ability to perform these reactions sequentially. A common strategy is to first perform a Pd-catalyzed coupling at the more reactive C-I bond, followed by an SNAr reaction at the C-Cl bond. This orthogonal reactivity allows for the convergent and efficient synthesis of highly complex molecules designed to have optimal interactions with their biological target, thereby enhancing potency and minimizing off-target effects to improve selectivity.

Applications of 2 Chloro 5 Iodopyrazine in Agrochemical Research

Synthesis of Agrochemical Intermediates and Active Ingredients from 2-Chloro-5-iodopyrazine

While direct public-domain examples of commercial agrochemical active ingredients synthesized from this compound are not extensively documented, its utility as a versatile intermediate is evident from its chemical properties. The chlorine and iodine atoms on the pyrazine (B50134) ring represent two distinct reactive sites. The iodine atom is particularly susceptible to displacement or participation in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. The chlorine atom can also be substituted, often under different reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure.

A closely related compound, 3-chloro-5-iodopyrazin-2-amine, has been noted for its potential application in the synthesis of various agrochemicals, including herbicides and insecticides. This highlights the value of the chloro-iodopyrazine scaffold in building molecules with potential pesticidal activity.

Furthermore, patents describe the synthesis of various pyrazine derivatives for pesticidal use. For instance, a patent from 1968 discloses halo-chlorinated methyl pyrazines and their corresponding ethers and thioethers as pesticides. While this patent does not specifically name this compound as a starting material, the described structures are of a class that could potentially be accessed from it.

More recent research into pyrazine derivatives continues to underscore the importance of this heterocyclic core in agrochemical discovery. For example, various pyrazine derivatives have been synthesized and evaluated for their herbicidal activity, with some compounds showing promising inhibition of oxygen evolution in spinach chloroplasts.

Development of Novel Crop Protection Agents (e.g., Pesticides, Herbicides) Utilizing this compound Scaffolds

The development of novel crop protection agents often involves the creation of libraries of compounds based on a central scaffold. The this compound scaffold is an attractive candidate for such libraries due to the differential reactivity of its halogen substituents. This allows for the introduction of a wide variety of functional groups at two distinct positions on the pyrazine ring, leading to a large number of structurally diverse molecules for biological screening.

For instance, the iodine at the 5-position can be readily converted to other functional groups or used as a handle for introducing larger, more complex moieties through cross-coupling reactions. The chlorine at the 2-position can then be targeted for substitution to further modify the molecule. This systematic modification is a cornerstone of modern agrochemical research, enabling the exploration of the chemical space around the pyrazine core to identify compounds with optimal activity and selectivity.

The following table illustrates a hypothetical synthetic route for creating a library of diverse pyrazine derivatives starting from this compound, showcasing its potential in generating novel crop protection candidates.

| Step | Reactant | Reagent/Catalyst | Product | Potential Biological Activity |

| 1 | This compound | Arylboronic acid, Pd catalyst | 2-Chloro-5-arylpyrazine | Herbicide, Fungicide |

| 2 | This compound | Amine, Base | 2-Amino-5-iodopyrazine (B1286676) | Insecticide, Herbicide |

| 3 | This compound | Thiol, Base | 2-Thioether-5-iodopyrazine | Fungicide, Nematicide |

Structure-Activity Relationship (SAR) Investigations in Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to the optimization of a lead compound in agrochemical development. These studies involve systematically altering the structure of a molecule and assessing the impact of these changes on its biological activity. The this compound scaffold is well-suited for SAR investigations.

By independently modifying the substituents at the 2- and 5-positions, researchers can probe the structural requirements for optimal interaction with the biological target. For example, a series of analogues could be synthesized where the iodo group is replaced by a range of different substituents (e.g., alkyl, aryl, heteroaryl groups) via cross-coupling reactions, while the chloro group is maintained. The biological activity of these analogues would then be evaluated to determine the effect of the substituent at the 5-position.

Subsequently, for a series of compounds with an optimized substituent at the 5-position, the chloro group at the 2-position could be replaced with various other functionalities (e.g., amines, ethers, thioethers). This systematic approach allows for the development of a comprehensive SAR model, guiding the design of more potent and selective agrochemicals.

While specific SAR data for agrochemicals derived from this compound is not publicly available, the general principles of SAR in pyrazine-containing compounds are well-established. For instance, in a series of pyrazine-1,3,4-oxadiazole hybrids investigated for their antitubercular activity, the nature and position of substituents on the pyrazine ring were found to significantly influence their biological efficacy. Similar principles would apply to the development of agrochemicals based on the this compound scaffold.

The table below provides a conceptual framework for an SAR study based on the this compound scaffold.

| Position of Modification | Type of Substituent | Expected Impact on Activity |

| 5-position (from iodo) | Electron-donating groups | May increase or decrease activity depending on the target. |

| 5-position (from iodo) | Electron-withdrawing groups | May enhance binding to certain enzymatic targets. |

| 5-position (from iodo) | Bulky aromatic groups | Could improve hydrophobic interactions with the target protein. |

| 2-position (from chloro) | Primary and secondary amines | May introduce hydrogen bonding opportunities. |

| 2-position (from chloro) | Alkoxy and aryloxy groups | Can modulate the lipophilicity and metabolic stability of the molecule. |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 5 Iodopyrazine and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound with high accuracy and confidence. For 2-Chloro-5-iodopyrazine, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The molecular formula of this compound is C₄H₂ClIN₂. uni.luchemscene.com HRMS analysis confirms this composition by measuring the monoisotopic mass, which is calculated using the masses of the most abundant isotopes of each element. The experimentally determined accurate mass should align closely with the theoretical monoisotopic mass of 239.8951 g/mol . uni.luepa.gov This level of precision, typically within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula, a critical step in structure elucidation.

Further analysis, often coupled with liquid chromatography (LC) or other ionization techniques, can provide information on various adducts of the molecule. The predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for different adducts of this compound are instrumental in advanced mass spectrometry studies, such as ion mobility spectrometry. uni.lu

Table 1: Predicted HRMS Adduct Data for this compound This table is interactive. You can sort and filter the data.

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 240.90241 | 121.9 |

| [M+Na]⁺ | 262.88435 | 125.7 |

| [M+K]⁺ | 278.85829 | 128.6 |

| [M+NH₄]⁺ | 257.92895 | 137.3 |

| [M-H]⁻ | 238.88785 | 116.3 |

| [M+HCOO]⁻ | 284.89333 | 135.9 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique would provide invaluable information on the solid-state structure of this compound.

If a suitable single crystal can be grown, X-ray diffraction analysis would yield precise data on:

Bond Lengths: The exact distances between the C-C, C-N, C-H, C-Cl, and C-I atoms.

Bond Angles: The angles between atoms, defining the geometry of the pyrazine (B50134) ring.

Crystal Packing: How individual molecules of this compound are arranged in the crystal lattice, including intermolecular interactions such as halogen bonding or π-π stacking.

Planarity: Confirmation of the planarity of the pyrazine ring.

As of the latest search, a published crystal structure for this compound was not found in publicly available databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for functional group identification and structural confirmation. For this compound, key vibrational modes can be predicted.

Aromatic C-H Stretching: These vibrations typically occur in the 3000–3100 cm⁻¹ region.

C=N and C=C Ring Stretching: The stretching vibrations of the pyrazine ring are expected to produce a series of characteristic sharp bands in the 1400–1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 600–800 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond is weaker, and its stretching vibration is expected at a lower frequency, typically in the 500–600 cm⁻¹ region.

Table 4: Expected Vibrational Frequencies for this compound This table is interactive. You can sort and filter the data.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-H In-plane Bending | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bending | 750 - 950 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and reaction intermediates, thereby enabling purity assessment and real-time reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC separates components of a mixture based on their boiling points and interactions with the stationary phase. Coupling the gas chromatograph to a mass spectrometer allows for the identification of each separated component based on its mass spectrum. A typical method would likely employ a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a highly versatile technique for the analysis and purification of a wide range of organic compounds. pipzine-chem.com For this compound, a reversed-phase HPLC (RP-HPLC) method is most common. ekb.eg This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is suitable for detection, as the pyrazine ring contains a strong chromophore.

Coupling HPLC with a mass spectrometer (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS, making it an ideal tool for identifying impurities and monitoring the progress of complex reactions involving this compound. ub.edu

Table 5: Summary of Chromatographic Techniques for Analysis of this compound This table is interactive. You can sort and filter the data.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| GC-MS | 5% Phenyl Polysiloxane (DB-5) | Inert Gas (He, H₂) | Analysis of volatile impurities, reaction monitoring |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water, Methanol/Water | Purity assessment, quantification, preparative separation |

Future Directions and Challenges in 2 Chloro 5 Iodopyrazine Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies for 2-Chloro-5-iodopyrazine

A primary challenge in the broader application of this compound lies in its synthesis. Traditional methods for producing halogenated heterocycles often rely on harsh reagents, stoichiometric amounts of catalysts, and organic solvents, leading to significant environmental concerns and waste generation. The future of this compound synthesis is intrinsically linked to the principles of green chemistry.

Researchers are increasingly investigating eco-friendly synthetic routes that minimize waste and energy consumption. impactfactor.orgresearchgate.net This includes the adoption of techniques such as microwave-assisted synthesis and ultrasound-assisted reactions, which can accelerate reaction rates and often lead to higher yields in shorter time frames. researchgate.netscispace.com A significant goal is the development of solvent-free reaction conditions or the replacement of hazardous solvents with more benign alternatives like water or ionic liquids. impactfactor.orgresearchgate.net Furthermore, the design and implementation of heterogeneous catalysts that can be easily recovered and reused are crucial for creating more sustainable processes. researchgate.net Biocatalysis and chemoenzymatic reactions, which utilize enzymes to perform specific chemical transformations, represent another promising avenue for the green synthesis of pyrazine (B50134) derivatives. elsevierpure.comelsevierpure.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Parameter | Conventional Synthesis | Green Synthesis Methodologies |

|---|---|---|

| Energy Source | Thermal/Electric Heating | Microwaves, Ultrasonic Waves |

| Reaction Time | Long (hours to days) | Short (minutes to hours) impactfactor.org |

| Solvents | Often hazardous organic solvents | Benign solvents (water), ionic liquids, or solvent-free researchgate.net |

| Catalysts | Often homogeneous, single-use | Reusable heterogeneous or biocatalysts researchgate.net |

| Waste Generation | High | Minimized |

| Yield | Variable | Often improved scispace.com |

Exploration of New Reactivity Modes and Catalytic Systems for this compound

The distinct reactivity of the C-I and C-Cl bonds in this compound is central to its utility as a synthetic intermediate. The carbon-iodine bond is significantly more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This chemoselectivity allows for sequential functionalization, a powerful strategy in organic synthesis.